molecular formula C23H23F2N5O2 B2469087 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide CAS No. 1251673-85-4

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

Cat. No. B2469087
M. Wt: 439.467
InChI Key: HHXSWLPJPYGVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. For example, the triazole ring could be formed using a [3+2] cycloaddition reaction, a common method for synthesizing triazoles .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The triazole ring could participate in various cycloaddition reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazole Derivatives

    Research indicates that triazole derivatives, like the compound , are synthesized for various chemical applications. For instance, one study discusses the synthesis of 1H-1,2,4-triazole 2-oxides and annelated derivatives, highlighting the versatility of triazole compounds in chemical synthesis (Gilchrist et al., 1976).

  • Chelating Click-Derived Triazoles

    Another study examines the donor/acceptor properties and redox stability of chelating click-derived triazoles, relevant to fields like catalysis, photochemistry, and electrochemistry (Suntrup et al., 2017).

Biological and Medicinal Research

  • Potential in Antimicrobial Agents

    A study on the synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents highlights the biological significance of triazole compounds in combating microbial infections (Jadhav et al., 2017).

  • Antifungal Activity

    Triazole derivatives have been shown to possess improved in vitro antifungal activity over traditional azole drugs, suggesting their potential in developing new antifungal therapies (Yu et al., 2014).

Photochemistry and Material Science

  • Photochromic and Fluorescence Properties: Research into hexatriene-type photochromic compounds related to triazoles demonstrates their potential in applications such as fluorescence switching in solution and amorphous solid states, which is significant for material science and photochemistry (Taguchi et al., 2011).

Supramolecular Chemistry

  • Supramolecular Interactions of 1,2,3-Triazoles: A study on the diverse supramolecular interactions of 1,2,3-triazoles, beyond click chemistry, indicates the broad applications of these compounds in coordination chemistry and anion recognition (Schulze & Schubert, 2014).

properties

IUPAC Name

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2/c1-14-9-15(2)11-18(10-14)30-13-21(27-28-30)23(32)29-7-5-17(6-8-29)26-22(31)16-3-4-19(24)20(25)12-16/h3-4,9-13,17H,5-8H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSWLPJPYGVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

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